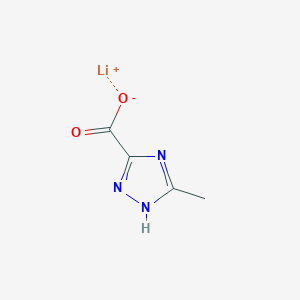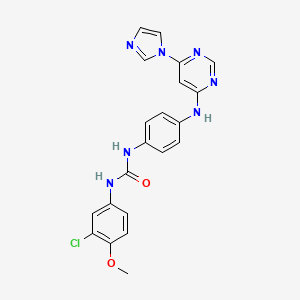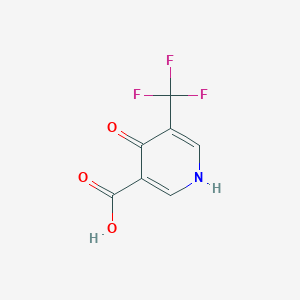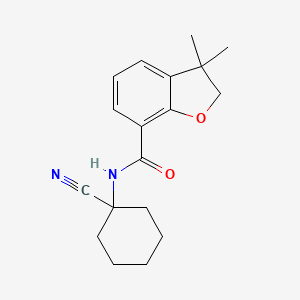
N-(1-Cyanocyclohexyl)-3,3-dimethyl-2H-1-benzofuran-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclohexyl)-3,3-dimethyl-2H-1-benzofuran-7-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a benzofuran core, a cyanocyclohexyl group, and a carboxamide functional group, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanocyclohexyl)-3,3-dimethyl-2H-1-benzofuran-7-carboxamide typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of appropriate precursors under controlled conditions, often using strong bases or acids to facilitate the ring closure. The cyanocyclohexyl group can be introduced through nucleophilic substitution reactions, while the carboxamide group is usually formed through amidation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, reduce waste, and improve efficiency.
化学反応の分析
Types of Reactions: N-(1-Cyanocyclohexyl)-3,3-dimethyl-2H-1-benzofuran-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially altering its properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the benzofuran core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydride, potassium tert-butoxide) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound, each with distinct chemical and physical properties.
科学的研究の応用
Chemistry: In chemistry, N-(1-Cyanocyclohexyl)-3,3-dimethyl-2H-1-benzofuran-7-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent or a precursor for drug synthesis. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.
Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism by which N-(1-Cyanocyclohexyl)-3,3-dimethyl-2H-1-benzofuran-7-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
N-(1-Cyanocyclohexyl)acetamide: A structurally related compound with a simpler benzofuran core.
N-(1-Cyanocyclohexyl)benzohydrazide: Another related compound with a different functional group.
Uniqueness: N-(1-Cyanocyclohexyl)-3,3-dimethyl-2H-1-benzofuran-7-carboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and development.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-3,3-dimethyl-2H-1-benzofuran-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-17(2)12-22-15-13(7-6-8-14(15)17)16(21)20-18(11-19)9-4-3-5-10-18/h6-8H,3-5,9-10,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLGFAGIZMDJKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC=C21)C(=O)NC3(CCCCC3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
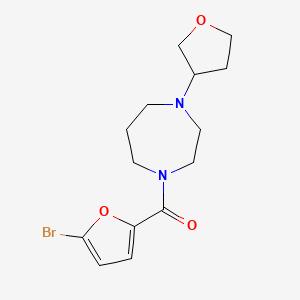
![(3-(4-(Tert-butyl)phenyl)-2-thioxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)(phenyl)methanone](/img/structure/B2994802.png)

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2994806.png)
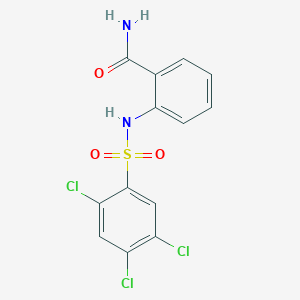
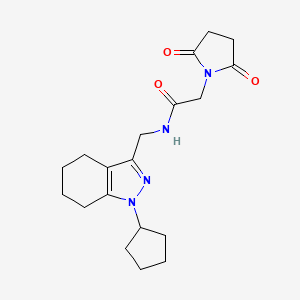
![N-isopropyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2994811.png)
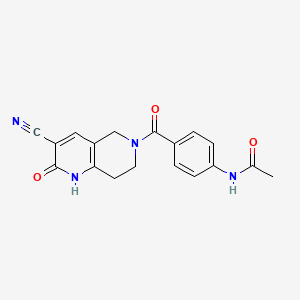

![{6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B2994817.png)
